molecular formula C24H25N5O3S B2906012 5-(4-methylpiperazin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941249-89-4

5-(4-methylpiperazin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2906012
CAS No.: 941249-89-4
M. Wt: 463.56
InChI Key: DCSOFALTVNAVCQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted at the 2-position with a phenyl group bearing a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety and at the 5-position with a 4-methylpiperazine group.

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-27-12-14-28(15-13-27)24-22(16-25)26-23(32-24)19-6-8-21(9-7-19)33(30,31)29-11-10-18-4-2-3-5-20(18)17-29/h2-9H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSOFALTVNAVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-methylpiperazin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine moiety : Known for its ability to interact with various biological targets.
  • Oxazole ring : A five-membered heterocyclic structure that contributes to the compound's chemical reactivity and biological activity.
  • Carbonitrile group : Enhances lipophilicity and may influence binding interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit bacterial growth. The specific compound has shown promise in inhibiting strains resistant to conventional antibiotics .
  • Anticancer Properties : The presence of the tetrahydroisoquinoline sulfonyl group may enhance the compound's ability to target cancer cells. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines through various pathways .
  • Neuropharmacological Effects : The piperazine component is known for its psychoactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The oxazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.
  • Receptor Modulation : The piperazine moiety could modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors), leading to altered signaling pathways associated with mood regulation and cognitive functions .
  • Cellular Uptake : The lipophilic nature of the carbonitrile group may facilitate cellular uptake, enhancing the bioavailability of the compound within target tissues.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated significant inhibitory activity against resistant bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis at micromolar concentrations, with flow cytometry revealing increased annexin V staining indicative of early apoptotic cells. Further mechanistic studies suggested involvement of caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of resistant bacterial strains
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of neurotransmitter receptors

Comparison with Similar Compounds

Structural Features

Feature Target Compound Compound from Compound from
Oxazole Core 1,3-oxazole with carbonitrile at C4 Identical Identical
C2 Substituent 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl 4-fluorophenyl 2-fluorophenyl
C5 Substituent 4-methylpiperazin-1-yl 4-(4-fluorobenzoyl)piperazin-1-yl 4-(2-fluorobenzoyl)piperazin-1-yl
Key Functional Groups Sulfonyl, tetrahydroisoquinoline, methylpiperazine Fluorobenzoyl, fluorophenyl Fluorobenzoyl, fluorophenyl

Implications of Substituent Variations

  • Fluorophenyl groups in analogs () increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • C5 Substituent :

    • The 4-methylpiperazine in the target compound offers a basic nitrogen for protonation, enhancing solubility in acidic environments. In contrast, the fluorobenzoyl-piperazine groups in analogs introduce electron-withdrawing fluorine atoms, which may alter electronic properties and metabolic stability .

Research Findings and Data Gaps

  • Lumping Strategy Relevance : discusses grouping compounds with similar structures for modeling purposes. The target compound and its analogs could be "lumped" as oxazole-4-carbonitrile derivatives, though their divergent substituents may necessitate separate evaluation in biological assays .
  • Toxicity and Environmental Impact : While and focus on TRI data for lead and zinc compounds, the absence of environmental or toxicological data for the target compound underscores the need for further study.

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